molecular formula C13H12N2O5S B194465 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-54-3

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B194465
CAS No.: 28328-54-3
M. Wt: 308.31 g/mol
InChI Key: GVQZPZSQRCXSJI-UHFFFAOYSA-N
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Description

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S It is known for its unique chemical structure, which includes an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-phenoxybenzoic acid to introduce a nitro group at the 3-position.

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfamoyl group can be reduced to a sulfonamide.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic acid: Lacks the amino and sulfamoyl groups, making it less versatile in chemical reactions.

    3-Amino-4-phenoxybenzoic acid:

    5-Sulfamoyl-2-aminobenzoic acid: Lacks the phenoxy group, affecting its chemical properties and reactivity.

Uniqueness

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (amino, phenoxy, and sulfamoyl) on the benzoic acid core

Properties

IUPAC Name

3-amino-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZPZSQRCXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182568
Record name 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28328-54-3
Record name 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28328-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
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Record name 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzamide (1 g) and 1N sodium hydroxide (20 ml) was refluxed for 1 hour. After cooling, the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5. After several recrystallizations from aqueous ethanol and drying, the compound was obtained with a melting point of 252°-253°C.
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid (20 g) in water (100 ml) was adjusted to a pH of 8 by the addition of 1N lithium hydroxide. The resulting solution was hydrogenated at room temperature and 1.1 atmosphere hydrogen pressure, using a palladium-on-carbon catalyst (0.6 g catalyst containing 10% pd). After the hydrogen uptake had become negligible, the catalyst was removed by filtration, and the 3-amino- 4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the filtrate by the addition of 4N hydrochloric acid until the pH was 2.5. After recrystallization from aqueous ethanol and drying, the melting point was 255°-256°C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol), 10% palladium on carbon (0.5 g) and ethanol (100 ml) is shaken on a Parr hydrogenator for 1.5 hours at a hydrogen pressure of 40 psi. The catalyst is filtered off and the filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (IX-A).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid in the synthesis of Bumetanide?

A1: this compound serves as a crucial starting material in the synthesis of Bumetanide []. The provided research describes a synthetic method where this compound reacts with n-butyl alcohol in the presence of a Lewis acid catalyst to yield Bumetanide []. This method highlights the importance of this compound as a direct precursor and its role in achieving a more efficient synthesis of the drug.

Q2: Are there alternative synthetic routes to Bumetanide that do not utilize this compound?

A2: While the provided research focuses on a specific synthetic method utilizing this compound [], exploring alternative synthetic routes for Bumetanide is a common practice in organic chemistry. These alternative routes may involve different starting materials, reagents, and reaction conditions. Investigating and comparing various synthetic strategies can be beneficial for identifying more efficient, cost-effective, or environmentally friendly approaches to drug production.

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